4-Bromo-1-methyl-1h-pyrazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRIOAFAIYAMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823437-48-4 | |
| Record name | 4-bromo-1-methyl-1H-pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Functionalization of 4 Bromo 1 Methyl 1h Pyrazol 3 Ol
Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus
The pyrazole ring in 4-Bromo-1-methyl-1H-pyrazol-3-ol is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. The 1-methyl group and the 3-hydroxyl group are activating and ortho-, para-directing. However, the 4-position is already occupied by a bromine atom. In the related compound, 3-hydroxy-1-phenylpyrazole, electrophilic substitution occurs preferentially at the 4-position. researchgate.net This suggests that the C5-position would be the most likely site for further electrophilic substitution on this compound, should the reaction conditions be forcing enough to overcome the deactivating effect of the bromine atom.
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and Friedel-Crafts reactions. However, specific examples for this compound are not extensively documented in the reviewed literature. The presence of the hydroxyl group can complicate these reactions, often requiring protection to prevent side reactions. For instance, the hydroxyl group can be methylated by treatment with methyl iodide in the presence of a base like sodium hydride. mdpi.com
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C4 position of the pyrazole ring is a key functional handle for introducing a wide range of substituents via nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on bromo(hetero)arenes can be challenging, these transformations are often facilitated by transition-metal catalysis.
Aryl and alkyl amines can be coupled with 4-halopyrazoles in the presence of a suitable catalyst system. For example, the Buchwald-Hartwig amination has been successfully employed for the C-N bond formation with related 4-bromo-1H-1-tritylpyrazoles. researchgate.net This reaction typically utilizes a palladium catalyst, such as Pd(dba)₂, in combination with a phosphine (B1218219) ligand like tBuDavePhos. researchgate.net The choice of catalyst and ligand is crucial and can be complementary, with palladium catalysts being effective for aromatic or bulky amines and copper(I) catalysts being more suitable for alkylamines. researchgate.net
The hydroxyl group at the C3 position can influence the reactivity of the C4-bromine. In some cases, protection of the hydroxyl group as an ether (e.g., methoxy) is advantageous to prevent interference with the coupling reaction. researchgate.netmdpi.com
Metalation Reactions and Halogen-Lithium Exchange
Metalation, particularly through halogen-lithium exchange, is a powerful strategy for functionalizing this compound. This reaction involves treating the bromo-substituted pyrazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a highly reactive lithiated intermediate. wikipedia.org This lithiated species can then be quenched with various electrophiles to introduce new functional groups at the C4 position.
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu The reaction is typically fast and can be performed at low temperatures to maintain the stability of the organolithium intermediate. harvard.edu The presence of a hydroxyl group can interfere with this reaction due to its acidic proton. Therefore, protection of the hydroxyl group is often a necessary prerequisite for successful halogen-lithium exchange. mdpi.comnih.gov An alternative approach involves using excess organolithium reagent to first deprotonate the hydroxyl group before the halogen exchange occurs. nih.gov
A combination of i-PrMgCl and n-BuLi has been reported as an effective reagent system for performing halogen-metal exchange on bromoheterocycles that contain acidic protons, offering a more practical method under non-cryogenic conditions. nih.gov
| Reaction Type | Reagents | Key Features | Reference |
| Halogen-Lithium Exchange | n-Butyllithium or t-Butyllithium | Fast reaction, requires low temperatures. Hydroxyl group protection is often necessary. | wikipedia.orgharvard.edu |
| Modified Halogen-Metal Exchange | i-PrMgCl and n-BuLi | Allows for reaction in the presence of acidic protons under non-cryogenic conditions. | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
The bromine atom on this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. It involves the reaction of an organoboron compound (boronic acid or boronic ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org this compound and its protected derivatives are suitable substrates for this reaction.
The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or a more modern pre-catalyst like XPhos Pd G2, a base such as sodium carbonate or potassium carbonate, and a suitable solvent system, often a mixture of toluene (B28343) and water or dioxane. rsc.orgnih.govnih.gov The reaction has been successfully applied to a range of bromo-substituted pyrazoles and other heterocycles, allowing for the introduction of various aryl and heteroaryl groups. rsc.orgnih.gov The presence of the hydroxyl group can be problematic in some Suzuki-type couplings, necessitating its protection. mdpi.com
| Catalyst | Base | Solvent | Typical Substrates | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Arylboronic acids | nih.gov |
| XPhos Pd G2 | K₂CO₃ | Dioxane | Aryl and heteroarylboronic acids | rsc.orgnih.gov |
While specific examples of Negishi coupling with this compound are not explicitly detailed in the provided search results, this reaction represents another powerful tool for C-C bond formation. The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Given the successful application of other palladium-catalyzed cross-coupling reactions with similar substrates, it is highly probable that this compound would be a viable substrate for Negishi coupling. This would allow for the introduction of a wide array of alkyl, alkenyl, aryl, and alkynyl groups.
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. thieme-connect.de This reaction is typically used to form substituted alkenes. Bromo(hetero)arenes are common substrates for the Heck reaction. researchgate.net The reaction of a protected form of this compound, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, with an alkene like acrolein diethyl acetal (B89532) has been reported to proceed in the presence of a palladium catalyst. researchgate.net The reaction generally provides E-configured products with high diastereoselectivity. thieme-connect.de
| Reactant | Catalyst | Product Type | Reference |
| Alkene | Palladium(0) complex | Substituted alkene | thieme-connect.de |
| Acrolein diethyl acetal | Palladium catalyst | (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal | researchgate.net |
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org For this compound, the bromine atom at the C4 position of the pyrazole ring serves as the halide partner in this reaction, enabling the introduction of various alkynyl substituents.
While specific studies on the Sonogashira coupling of this compound are not extensively documented, the reactivity can be inferred from related brominated pyrazole derivatives. Research on compounds such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has shown successful Sonogashira couplings. researchgate.net The reaction conditions for these transformations often involve a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand like XPhos, a copper(I) salt (e.g., CuI), and a base in an appropriate solvent. researchgate.net
A critical consideration for the Sonogashira coupling of this compound is the presence of the free hydroxyl group. Hydroxyl groups can sometimes interfere with catalytic cycles in cross-coupling reactions. mdpi.comresearchgate.net Therefore, protection of the hydroxyl group, for instance by converting it into a methoxy (B1213986) or another ether group, may be necessary to achieve high yields and avoid side reactions. mdpi.comresearchgate.net However, copper-free Sonogashira protocols have also been developed, which might offer an alternative pathway. nih.gov
The general reaction scheme for the Sonogashira coupling of an O-protected derivative of this compound can be depicted as follows:
General Reaction Scheme for Sonogashira Coupling

Where R is a protecting group for the hydroxyl function, and R' can be an alkyl, aryl, or silyl (B83357) group.
Below is a table summarizing typical conditions used for the Sonogashira coupling of related brominated heterocyclic compounds, which could serve as a starting point for optimizing the reaction for this compound or its derivatives.
Table 1: Exemplary Conditions for Sonogashira Coupling of Brominated Heterocycles
| Substrate | Catalyst System | Base | Solvent | Alkyne Partner | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | Trimethylsilylacetylene | High Conversion | researchgate.net |
| 4-Bromo-6H-1,2-oxazines | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Phenylacetylene | Good | beilstein-journals.orgresearchgate.net |
| 4-Bromo-1H-indole | [DTBNpP]Pd(crotyl)Cl (copper-free) | TMP | DMSO | Phenylacetylene | 87% | nih.gov |
Derivatization at the Hydroxyl Group (O-Derivatization)
The hydroxyl group at the C3 position of this compound is a key site for functionalization. As a pyrazol-3-ol, it exists in tautomeric equilibrium with its pyrazolone (B3327878) form, though the pyrazol-3-ol form is generally favored. The acidic nature of this hydroxyl group allows for a range of O-derivatization reactions, most notably O-alkylation and O-acylation. These modifications are often crucial for modulating the compound's biological activity or for protecting the hydroxyl group during subsequent synthetic steps, such as cross-coupling reactions. mdpi.comresearchgate.net
A well-documented example of O-derivatization is the methylation of the analogous compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol. mdpi.comresearchgate.netktu.edu This reaction is typically carried out by treating the pyrazol-3-ol with a methylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). mdpi.comresearchgate.net This procedure leads to the formation of the corresponding 3-methoxy derivative in high yield. mdpi.comresearchgate.net
The general procedure for O-alkylation can be extended to other alkylating agents. Activated alkyl halides, such as benzyl (B1604629) bromide and allyl bromide, are expected to react readily under similar conditions. nih.gov
Table 2: O-Methylation of a 4-Bromo-1-phenyl-1H-pyrazol-3-ol
| Reactant | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Methyl iodide, NaH | DMF | 0 °C to 60 °C | 88% | mdpi.com |
The general scheme for O-alkylation is as follows:
General Reaction Scheme for O-Alkylation

Where R-X is an alkylating agent (e.g., alkyl halide).
Reactions Involving the Methyl Group and Other Substituents
The N-methyl group on the pyrazole ring is generally considered to be chemically robust and less prone to direct reactions under standard synthetic conditions. Its primary role is to block the N1 position, thus preventing tautomerism and directing the regioselectivity of other reactions on the pyrazole ring. There is limited literature describing the direct functionalization of the N-methyl group in such pyrazole systems, suggesting its low reactivity.
However, other positions on the pyrazole ring, particularly the C5 position, can be reactive. For instance, palladium-catalyzed direct arylation has been reported at the C5 position of N-substituted 4-bromopyrazoles. rsc.orgrsc.org These reactions are typically performed using a palladium catalyst like Pd(OAc)₂ and a base such as KOAc, and they proceed without cleavage of the C4-bromo bond. rsc.orgrsc.org This demonstrates that the C5-H bond can be selectively functionalized, offering another avenue for structural diversification.
Tautomerism and Structural Investigations of 4 Bromo 1 Methyl 1h Pyrazol 3 Ol Systems
Prototropic Tautomerism in 1H-Pyrazol-3-ol Systems: 1H-Pyrazol-3-ol vs. 1,2-Dihydro-3H-pyrazol-3-one Forms
1-substituted 1H-pyrazol-3-ols can exist in a tautomeric equilibrium with their corresponding 1,2-dihydro-3H-pyrazol-3-one counterparts. nih.gov This equilibrium involves the migration of a proton between the oxygen atom at position 3 and the nitrogen atom at position 2 of the pyrazole (B372694) ring. The two predominant tautomeric forms are the hydroxy-pyrazole form (1H-pyrazol-3-ol) and the keto-pyrazole form (1,2-dihydro-3H-pyrazol-3-one).
The stability and predominance of one tautomer over the other are influenced by a variety of factors, including the nature of substituents on the pyrazole ring, the solvent, and the physical state (solution or solid). nih.govrsc.org While a significant body of research exists for the tautomerism of 1-substituted 1H-pyrazol-5-ols, their 1H-pyrazol-3-ol isomers have been studied to a lesser extent. nih.gov
Factors Influencing Tautomeric Equilibria
The position of the tautomeric equilibrium in pyrazol-3-ol systems is a sensitive balance dictated by several interconnected factors:
Solvent Effects: The polarity of the solvent plays a crucial role in determining the favored tautomer. rsc.org In nonpolar solvents like chloroform (B151607) and benzene, the 1H-pyrazol-3-ol form is often stabilized through the formation of dimeric structures via intermolecular hydrogen bonds. nih.gov Conversely, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), these dimers are disrupted, and the monomeric 1H-pyrazol-3-ol form is prevalent. nih.gov Generally, dielectric media tend to favor charge separation, which can preferentially stabilize more polar tautomers. rsc.org
Substituent Effects: The electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric preference. Electron-donating or electron-withdrawing groups can alter the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. The nature of the substituent at the N1 position is particularly important in this regard.
Spectroscopic Characterization of Tautomeric Forms
A suite of spectroscopic techniques is indispensable for identifying and quantifying the different tautomeric forms of pyrazol-3-ols in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Tautomerism
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for investigating tautomerism in solution. nih.govbohrium.com By comparing the chemical shifts of the compound of interest with those of "fixed" derivatives (where the tautomerism is blocked by appropriate substitution), researchers can deduce the predominant tautomeric form. nih.gov For instance, in the case of 1-phenyl-1H-pyrazol-3-ol, comparison of its NMR spectra with those of its N-methyl and O-methyl derivatives helps to confirm the prevalence of the 3-hydroxy form in various solvents. researchgate.net The chemical shift of the pyrazole N-2 nitrogen is particularly sensitive to the tautomeric state and intermolecular interactions. nih.gov A marked difference in the N-2 chemical shift in different solvents can indicate the presence or absence of hydrogen-bonded dimers. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol in Different Solvents
| Solvent | OH Proton |
|---|---|
| CDCl₃ | High δ (dimer) |
| C₆D₆ | High δ (dimer) |
| DMSO-d₆ | Lower δ (monomer) |
Note: This table illustrates the general trend observed for the OH proton chemical shift, indicating the disruption of dimers in polar solvents. Actual values can vary based on concentration and temperature.
Infrared (IR) Spectroscopy for Diagnostic Vibrations
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule and can help distinguish between tautomers. researchgate.netnih.gov The presence of a strong absorption band in the O-H stretching region (typically ~3400-3600 cm⁻¹) is indicative of the 1H-pyrazol-3-ol form. Conversely, a strong C=O stretching vibration (around 1650-1700 cm⁻¹) would suggest the presence of the 1,2-dihydro-3H-pyrazol-3-one tautomer. The position and shape of these bands can also be influenced by hydrogen bonding.
Solid-State Structural Analysis for Tautomer Determination
While solution-state studies provide information on the dynamic equilibrium between tautomers, solid-state analysis offers a definitive snapshot of the preferred structure in the crystalline form.
X-ray crystallography is the gold standard for unambiguously determining the tautomeric form in the solid state. nih.gov By precisely locating the positions of all atoms, including hydrogen atoms, X-ray analysis can definitively distinguish between the O-H of the pyrazol-3-ol and the N-H of the pyrazolone (B3327878). For example, an X-ray crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state, connected by intermolecular hydrogen bonds. nih.govresearchgate.net
Solid-state NMR (ssNMR) spectroscopy, particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR, complements X-ray crystallography by providing information about the local environment of the nuclei in the solid state. nih.gov It can confirm the presence of a single tautomer or identify the existence of multiple tautomers in the crystalline lattice.
Computational Chemistry Studies on Tautomeric Preferences
Theoretical calculations, such as those based on Density Functional Theory (DFT), have become an invaluable tool for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium. These computational models can calculate the energies of the different tautomeric forms in the gas phase and in various solvents, providing insights that are often in good agreement with experimental data. rsc.org
Computational studies can also be used to predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies for each tautomer, aiding in the interpretation of experimental spectra. jocpr.com By modeling the effects of different substituents and solvents, computational chemistry can help to rationalize and predict tautomeric preferences in a wide range of pyrazol-3-ol systems.
Advanced Academic Research Applications of 4 Bromo 1 Methyl 1h Pyrazol 3 Ol Derivatives
Synthetic Building Blocks for Complex Molecular Architectures
The strategic placement of the bromo and hydroxyl/methoxy (B1213986) groups on the pyrazole (B372694) ring allows for a wide range of chemical transformations, making these derivatives valuable starting materials for the construction of more intricate molecular frameworks.
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Indazoles)
Derivatives of 4-bromo-1-methyl-1H-pyrazol-3-ol are instrumental in synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and indazoles. These fused systems are of great interest due to their presence in numerous biologically active compounds. The reactivity of the bromo substituent at the 4-position of the pyrazole ring allows for cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce side chains that subsequently participate in intramolecular cyclization to form the desired fused ring system. researchgate.net The hydroxyl group at the 3-position, often protected as a methoxy group during synthesis, can also influence the reaction pathways and the final structure of the fused product. researchgate.netmdpi.com
Research has demonstrated the synthesis of pyrazolo[1,5-c]pyrimidine (B12974108) derivatives, which can undergo further electrophilic substitution reactions to yield polyfused heterocyclic ring systems. researchgate.net Similarly, the synthesis of indazole derivatives often involves the cyclization of appropriately substituted pyrazoles. The ability to construct these complex heterocyclic systems is crucial for exploring new chemical space and developing novel compounds with potential therapeutic applications.
Synthesis of Multi-Substituted Pyrazole Scaffolds
The this compound core serves as an excellent scaffold for creating multi-substituted pyrazoles. The bromine atom at the C-4 position is a key functional group that can be readily displaced or involved in various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to introduce a wide array of substituents. mdpi.comresearchgate.net This allows for the systematic modification of the pyrazole ring, which is a classic strategy in drug discovery for optimizing the biological activity of a lead compound.
Furthermore, the hydroxyl group at the C-3 position can be alkylated or otherwise modified, adding another point of diversity. researchgate.netmdpi.com This dual functionality enables the synthesis of a large library of polysubstituted pyrazole derivatives. researchgate.net The ability to precisely control the substitution pattern on the pyrazole ring is essential for fine-tuning the electronic and steric properties of the molecule to achieve desired interactions with biological targets.
Research in Medicinal Chemistry Lead Generation and Optimization
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Derivatives of this compound are particularly valuable in this context for generating and optimizing new drug candidates.
Design and Synthesis of Pyrazole-Based Chemotypes for Specific Target Engagement Studies
The versatility of this compound derivatives allows for the rational design and synthesis of pyrazole-based chemotypes aimed at specific biological targets. nih.gov By strategically modifying the substituents on the pyrazole core, researchers can create molecules with high affinity and selectivity for a particular enzyme or receptor. For example, these derivatives have been used to develop inhibitors of various kinases, which are important targets in cancer therapy. punagri.com
The synthesis of pyrazole-substituted nitrogenous heterocyclic ring systems has led to the discovery of potent anti-inflammatory agents. nih.gov The ability to introduce diverse functional groups facilitates the exploration of the chemical space around a biological target, increasing the probability of identifying a potent and selective ligand. nih.gov
Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The ease of modifying this compound derivatives makes them ideal for systematic SAR investigations. nih.gov
By synthesizing a series of related compounds with variations at specific positions of the pyrazole ring and evaluating their biological activity, researchers can identify the key structural features required for optimal potency and selectivity. nih.govnih.gov For instance, studies have shown that the nature of the substituent at the 4-position (introduced by replacing the bromine atom) can have a significant impact on the anti-inflammatory or anticancer activity of the resulting compound. nih.govnih.gov These SAR studies are crucial for guiding the lead optimization process, transforming an initial "hit" compound into a viable drug candidate.
Table 1: Selected Research Findings on Pyrazole Derivatives
| Compound Type | Research Focus | Key Findings |
|---|---|---|
| Pyrazole-substituted heterocycles | Anti-inflammatory activity | Introduction of specific heterocyclic rings at the C-4 position of the pyrazole core led to compounds with significant anti-inflammatory effects. nih.gov |
| 1,3-Diarylpyrazoles | Cytotoxicity and antiparasitic activity | Modifications at the 1-, 3-, and 4-positions of the pyrazole core yielded compounds with notable cytotoxicity and antiparasitic properties against various protozoa. mdpi.com |
| Pyrazole-pyrazoline hybrids | Anticancer and DNA binding | Hybrid molecules incorporating both pyrazole and pyrazoline rings showed promising anticancer activity and the ability to interact with DNA. researchgate.net |
Contributions to Agrochemical Research
The pyrazole scaffold is not only important in medicinal chemistry but also in the development of new agrochemicals. Derivatives of this compound have been investigated for their potential use as herbicides, insecticides, and fungicides. science.gov The ability to synthesize a wide range of substituted pyrazoles allows for the screening of large compound libraries to identify molecules with desirable agrochemical properties.
Research has focused on synthesizing pyrazole carboxamides and evaluating their fungicidal activity against various plant pathogens. science.gov The SAR studies in this field aim to optimize the efficacy of these compounds against target pests while minimizing their impact on non-target organisms and the environment. The versatility of the this compound building block is a significant asset in the ongoing search for novel and effective crop protection agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyrimidines |
| Indazoles |
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole |
| Pyrazolo[1,5-c]pyrimidine |
| 1,3-Diarylpyrazoles |
| Pyrazole-pyrazoline hybrids |
| 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranosides |
Exploration in Materials Science and Coordination Chemistry
Derivatives of this compound serve as versatile building blocks in materials science and coordination chemistry. The pyrazole ring, with its adjacent nitrogen atoms, offers multiple coordination sites, while the bromo- and hydroxyl/alkoxy- substituents provide opportunities for further functionalization. This allows for the design of sophisticated ligands capable of forming a wide array of coordination compounds, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs) with tailored electronic, magnetic, and photophysical properties.
The ability of pyrazole-based ligands to act as both hydrogen bond donors and acceptors facilitates the formation of robust supramolecular structures. rsc.org Furthermore, the deprotonated pyrazolate anion is an excellent bridging ligand, promoting the assembly of polynuclear metal complexes and high-dimensional networks. researchgate.net Researchers have exploited these features to create advanced materials with applications in luminescence, molecular magnetism, and selective adsorption.
Coordination Polymers and Metal-Organic Frameworks
The structural versatility of pyrazole derivatives makes them ideal candidates for constructing coordination polymers and MOFs. By modifying the pyrazole core, for instance, into pyrazole-dicarboxylate ligands, researchers can create linkers that self-assemble with metal ions to form porous, crystalline materials. researchgate.net These frameworks can exhibit high stability and are explored for applications such as the selective capture of volatile organic compounds.
For example, a metal-organic framework based on an aluminum pyrazole-dicarboxylate, known as Al-3.5-PDA or MOF-303, has demonstrated high efficiency and selectivity in capturing formaldehyde (B43269) from the air. researchgate.net The structure's porosity and the specific chemical environment created by the pyrazole and carboxylate groups allow for reversible chemisorption of formaldehyde molecules. researchgate.net Similarly, zinc(II)-based MOFs constructed from pyrazole-functionalized carboxylic acid ligands have been synthesized, resulting in anionic frameworks capable of size-selective adsorption of cationic organic dyes. rsc.org
The dimensionality and topology of these networks can be controlled by introducing auxiliary ligands. Studies have shown that combining a primary pyrazole-based ligand with linear auxiliary ligands can tune the resulting framework's pore dimensions and connectivity. rsc.org For instance, three-dimensional coordination polymers of cadmium(II) have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid, where the pyrazole ligand bridges trinuclear metal clusters to form a robust network. google.com
Table 1: Examples of Coordination Polymers/MOFs with Pyrazole-Based Ligands
| Framework Name/Formula | Metal Ion | Pyrazole-Derived Ligand | Key Structural Feature | Reported Application/Property | Reference |
|---|---|---|---|---|---|
| Al-3.5-PDA (MOF-303) | Al³⁺ | Pyrazole-3,5-dicarboxylic acid | Porous, water-stable framework | Selective and reversible capture of formaldehyde | researchgate.net |
| {[NH₂Me₂][Zn(Pycia)]}n | Zn²⁺ | Pyrazole-functionalized carboxylic acid | Anionic framework | Size-selective adsorption of cationic dyes | rsc.org |
| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | Cd²⁺ | 3-methyl-1H-pyrazole-4-carboxylic acid | 8-connected 3D network with channels | Solid-state green fluorescence | google.com |
| {[Nd₂(L₁)₃·6H₂O]·H₂O}n | Nd³⁺ | 3,5-pyrazole dicarboxylic acid | Monoclinic crystal system with nine-coordinate Nd³⁺ | Potential for gas adsorption | google.com |
Luminescent Materials
Derivatives of this compound are valuable precursors for creating highly luminescent materials. The pyrazole moiety can be incorporated into larger ligand systems, such as β-diketones or polydentate N-donor ligands, which act as "antennas" to sensitize the emission of coordinated metal ions, particularly lanthanides. nih.gov This "antenna effect" involves the ligand absorbing UV light and efficiently transferring the energy to the metal center, which then emits light through its characteristic f-f transitions. nih.gov
Complexes of europium(III) and terbium(III) with pyrazole-containing β-diketone ligands have been shown to exhibit bright, color-pure luminescence. nih.gov The emission color can be tuned by creating mixed-metal complexes; for instance, combining Eu³⁺ (red emission) and Tb³⁺ (green emission) in the same material allows for the generation of intermediate colors. nih.gov The photoluminescence quantum yield (PLQY), a measure of emission efficiency, can be exceptionally high in these systems. Europium(II) complexes with substituted bis(pyrazolyl)borate ligands have achieved PLQYs of up to 100% in the solid state, emitting in the blue-green to yellow range. nih.gov
The coordination environment significantly influences the photophysical properties. The exclusion of solvent molecules, like water, from the inner coordination sphere of the lanthanide ion is crucial as O-H oscillators can quench the luminescence. rsc.org Tridentate ligands that fully encapsulate the metal ion can lead to complexes with extremely high quantum yields, reaching 94% for some europium(III) systems. rsc.org
Coordination polymers based on d¹⁰ metal ions like Zn(II) and Cd(II) with pyrazole-carboxylate ligands also exhibit interesting photoluminescent properties. These materials typically show ligand-centered fluorescence, producing broad emission bands in the blue-green part of the spectrum. nih.govmdpi.com
Table 2: Photophysical Properties of Selected Luminescent Pyrazole-Derived Metal Complexes
| Complex/System | Metal Ion | Ligand Type | Emission Maxima (λem) | Photoluminescence Quantum Yield (PLQY) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Eu-BpMe2 | Eu²⁺ | Bis(3,5-dimethylpyrazolyl)borate | ~500-560 nm | 100% (solid state) | Highest reported PLQY for an Eu(II) complex. | nih.gov |
| Eu(III) complex with tridentate isoquinoline (B145761) ligand | Eu³⁺ | Tridentate O^N^O isoquinoline derivative | ~612 nm (⁵D₀→⁷F₂) | 94% (solid state) | Extremely high efficiency due to shielding of the Eu³⁺ ion. | rsc.org |
| Eu(III) complex with pyrazole-based β-diketone | Eu³⁺, Tb³⁺ | β-diketone with pyrazole moiety | Eu: ~615 nm; Tb: ~545 nm | Not specified | Demonstrates color tuning in mixed-metal complexes. | nih.gov |
| [Zn(L)(H₂O)]n | Zn²⁺ | 1H-indazole-6-carboxylic acid | ~430 nm | Not specified | Ligand-centered π-π* emission in a coordination polymer. | mdpi.com |
| Na[Eu(Fmpc)₄(H₂O)₄] | Eu³⁺ | 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | ~613 nm | 3.55% (in solution) | High sensitization efficiency (98%) from the pyrazole-carboxylate ligand. | mdpi.com |
Magnetic Materials and Spin Crossover Properties
The field of molecular magnetism heavily utilizes pyrazole-based ligands for the synthesis of spin crossover (SCO) complexes. researchgate.netCurrent time information in Pasuruan, ID. SCO is a phenomenon observed in some transition metal complexes, most notably iron(II), where the spin state of the central metal ion can be switched between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state by external stimuli such as temperature, pressure, or light. acs.org This property makes them promising candidates for molecular switches, sensors, and memory devices. Current time information in Pasuruan, ID.acs.org
Ligands derived from 2,6-di(pyrazol-1-yl)pyridine (bpp) and its substituted analogues are particularly effective in creating Fe(II) SCO complexes. nih.govnih.govresearchgate.net The coordination of two such tridentate ligands around an iron(II) center forms a [FeN₆] core that often has a ligand field strength close to the electron pairing energy, which is a prerequisite for SCO. Current time information in Pasuruan, ID.
The precise characteristics of the spin transition, such as the transition temperature (T₁/₂) and the presence of hysteresis (bistability), are highly sensitive to subtle changes in the molecular structure and the crystal packing. nih.gov For example, in the complex series [Fe(L)₂]X₂, where L is a 4-substituted-2,6-di(pyrazolyl)pyridine, the nature of the counter-anion (X⁻) and the presence of solvent molecules in the crystal lattice can dramatically alter the SCO behavior from gradual to abrupt with wide hysteresis loops. nih.govacs.org The removal of solvent molecules can trigger single-crystal-to-single-crystal transformations that modify the intermolecular interactions and, consequently, the cooperativity of the spin transition. nih.gov
Table 3: Spin Crossover (SCO) Properties of Selected Iron(II) Complexes with Pyrazole-Based Ligands
| Complex | Ligand | Transition Temperature (T₁/₂) | Hysteresis (ΔT) | Key Feature | Reference |
|---|---|---|---|---|---|
| Fe(L1)₂₂ | 4-([2,2'-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | 254 K | No | Gradual spin-state switching. | acs.orgnih.gov |
| Fe(L2)₂₂ | 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | 313 K and 321 K | No | Stepwise SCO with two distinct steps. | acs.orgnih.gov |
| [Fe(L)₂][BF₄]₂ (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 2,6-di(4-fluoropyrazol-1-yl)pyridine | 164 K | Narrow | Abrupt spin transition. | acs.org |
| [Fe(L)₂][ClO₄]₂ (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 2,6-di(4-fluoropyrazol-1-yl)pyridine | 148 K | Narrow | Exhibits efficient thermally induced excited spin-state trapping (TIESST). | acs.org |
| [Fe(L²)₂][BF₄]₂·MeNO₂ (L² = 4-(methyldisulfanyl)-2,6-bis(pyrazolyl)pyridine) | 4-(methyldisulfanyl)-2,6-bis(pyrazolyl)pyridine | ~305-315 K | Yes (unsymmetrical) | Abrupt spin transition with a structured hysteresis loop. | nih.gov |
Schiff Base Coordination Chemistry
The functionalization of the pyrazol-3-ol core, for example, through Vilsmeier-Haack formylation to produce 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one, opens the door to a rich area of Schiff base chemistry. chemistryjournal.netresearchgate.netchemrxiv.org These pyrazole aldehydes can be readily condensed with various primary amines to yield Schiff base ligands with multiple donor sites (e.g., azomethine nitrogen, pyrazole nitrogen, and the pyrazol-ol oxygen). chemistryjournal.netekb.eg
These multidentate Schiff base ligands are excellent chelators for a variety of transition metal ions. For instance, a Schiff base derived from 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one and sulfanilamide (B372717) acts as a monobasic bidentate ON donor, coordinating to MoO₂(VI) through the azomethine nitrogen and the enolic oxygen of the pyrazole ring. chemistryjournal.net Similarly, four new symmetrical Schiff bases derived from substituted diamines and salicylaldehydes have been used to form complexes with copper, iron, and zinc. mdpi.com The resulting metal complexes often exhibit distinct geometries and electronic properties determined by the specific metal ion and the coordination environment provided by the Schiff base ligand. mdpi.comnih.gov
Analytical and Spectroscopic Characterization Methodologies in 4 Bromo 1 Methyl 1h Pyrazol 3 Ol Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For 4-Bromo-1-methyl-1H-pyrazol-3-ol (C₄H₅BrN₂O), the expected exact mass would be approximately 175.96 g/mol for the ⁷⁹Br isotope and 177.96 g/mol for the ⁸¹Br isotope, leading to a characteristic isotopic pattern in the mass spectrum.
In the mass spectrum of the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the molecular ion peak is observed with the expected isotopic distribution for a bromine-containing compound. mdpi.com Common fragmentation pathways for pyrazoles can involve the loss of small, stable molecules or radicals. libretexts.org For this compound, potential fragmentation could include the loss of CO, N₂, or cleavage of the N-methyl group. The presence of bromine would be evident in the isotopic pattern of the fragment ions as well.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 175.96 / 177.96 | Molecular ion (with ⁷⁹Br / ⁸¹Br) |
| [M-CH₃]⁺ | 160.95 / 162.95 | Loss of methyl radical |
| [M-CO]⁺ | 147.97 / 149.97 | Loss of carbon monoxide |
| [M-Br]⁺ | 97.04 | Loss of bromine radical |
Note: These are predicted fragmentation patterns and may vary based on ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
In the IR spectrum of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic bands for C-H, C=N, C=C, and C-O stretching vibrations are observed. mdpi.com For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other key absorptions would include C-H stretching of the methyl group and the pyrazole (B372694) ring C-H, C=N and C=C stretching vibrations within the pyrazole ring, and the C-Br stretching vibration at lower frequencies. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring.
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | IR |
| C-H stretch (methyl) | 2950-3000 | IR, Raman |
| C-H stretch (ring) | 3100-3150 | IR, Raman |
| C=N / C=C stretch (ring) | 1450-1600 | IR, Raman |
| C-O stretch | 1200-1300 | IR |
| C-Br stretch | 500-650 | IR, Raman |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
While a crystal structure for this compound is not reported, studies on similar pyrazole derivatives, like 4-bromo-1H-pyrazole, reveal that these molecules can form various supramolecular assemblies through hydrogen bonding. mdpi.com For instance, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonded motifs. mdpi.com A single-crystal XRD analysis of this compound would be invaluable in confirming its molecular structure and understanding its packing in the solid state, including the role of the hydroxyl group in forming hydrogen-bonded networks. Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₄H₅BrN₂O, the theoretical elemental composition can be calculated.
Theoretical Composition:
Carbon (C): 27.14%
Hydrogen (H): 2.85%
Bromine (Br): 45.14%
Nitrogen (N): 15.82%
Oxygen (O): 9.04%
Experimental data from an elemental analyzer for a synthesized sample of this compound should closely match these theoretical values, typically within a ±0.4% margin, to confirm the empirical formula and the purity of the compound. mdpi.com
Theoretical and Computational Studies on 4 Bromo 1 Methyl 1h Pyrazol 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.commodern-journals.com These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.
DFT studies on related pyrazole systems have been used to determine optimized geometries, electronic energies, and the distribution of electron density. nih.govresearchgate.net For instance, calculations on substituted pyrazoles often employ the B3LYP functional with basis sets such as 6-311++G(d,p) to model their structural parameters with high accuracy. nih.govmdpi.com The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. modern-journals.com
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic structure. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Pyrazole Derivative (Data for illustrative purposes based on related compounds)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations on similar pyrazole derivatives.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comeurasianjournals.com For a molecule like 4-Bromo-1-methyl-1H-pyrazol-3-ol, MD simulations can provide insights into the rotational barriers of the methyl group and the conformational preferences of the pyrazole ring. nih.gov
While extensive MD studies specifically on this compound are not widely published, the general principles of conformational analysis for substituted pyrazoles are well-established. nih.gov The planarity of the pyrazole ring is a key feature, although substituents can introduce some degree of puckering. The orientation of the hydroxyl group at the C3 position and the methyl group at the N1 position will be influenced by steric and electronic factors.
Hybrid simulation methods that combine MD with other techniques like normal mode analysis can be particularly useful for exploring large conformational changes. nih.gov Such approaches could be applied to understand the flexibility of the pyrazole core and the interactions of the substituents with their environment, for instance, in a solvent or a biological receptor site.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
Computational methods are highly effective in predicting spectroscopic parameters, which is a valuable tool for structure elucidation and verification. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven to be a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N) of heterocyclic compounds, including pyrazoles. nih.govresearchgate.netnih.gov By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a synthesized compound or to distinguish between different isomers or tautomers. nih.gov
For this compound, GIAO calculations would be expected to predict the chemical shifts of the protons and carbons in the pyrazole ring and the methyl group. The bromine atom and the hydroxyl group will have a significant influence on the chemical shifts of the adjacent carbon atoms and protons. Theoretical calculations on related 4-bromo-1H-pyrazoles have shown that DFT can accurately predict the trends in chemical shifts upon substitution.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyrazole Derivative (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 | 155.2 | 154.8 |
| C4 | 95.8 | 96.1 |
| C5 | 138.1 | 137.9 |
| CH₃ | 35.4 | 35.2 |
Note: The values in this table are for a hypothetical related pyrazole and serve to illustrate the accuracy of GIAO calculations.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.gov For reactions involving this compound, such as electrophilic or nucleophilic substitution, DFT calculations can map out the entire reaction pathway.
Theoretical studies on the reactivity of pyrazoles have investigated various reaction types, including SN2 reactions. scholaris.ca The analysis of the transition state geometry and its associated imaginary frequency provides critical information about the rate-determining step of a reaction. For instance, in a substitution reaction, the calculations can determine whether the mechanism is concerted or stepwise.
While specific reaction mechanisms for this compound have not been extensively detailed in computational literature, studies on the reactivity of pyrazaboles and other pyrazole derivatives provide a solid foundation for such investigations. scholaris.caresearchgate.net The electron-rich nature of the pyrazole ring, modified by the substituents, will dictate its reactivity profile.
Computational Approaches to Tautomeric Preferences and Hydrogen Bonding Interactions
The potential for tautomerism is a fundamental characteristic of many pyrazole derivatives, particularly those with hydroxyl or amino substituents. nih.govmdpi.com Computational methods are exceptionally well-suited to study the relative stabilities of different tautomeric forms and the energetic barriers for their interconversion. mdpi.com
For this compound, the primary tautomeric equilibrium to consider would be between the pyrazol-3-ol form and its corresponding pyrazol-3-one tautomer. DFT calculations can be used to compute the relative energies of these tautomers in the gas phase and in different solvents, often using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov These calculations can predict which tautomer is more stable under specific conditions.
Furthermore, these computational methods can provide detailed insights into both intramolecular and intermolecular hydrogen bonding. mdpi.com In the solid state, 1-phenyl-1H-pyrazol-3-ol has been shown to exist as dimers stabilized by intermolecular hydrogen bonds. mdpi.com Similar interactions could be expected for this compound. The strength and nature of these hydrogen bonds can be analyzed using techniques like NBO analysis. The presence of water molecules can also significantly lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. nih.gov
Table 3: Relative Energies of Tautomers for a Generic 1-Substituted Pyrazol-3-ol (Illustrative Data)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Pyrazol-3-ol | 0.0 (Reference) | 0.0 (Reference) |
| Pyrazol-3-one | +5.2 | +3.8 |
Note: These are hypothetical values to illustrate the type of information obtained from computational studies on tautomerism.
Future Directions and Emerging Research Frontiers for 4 Bromo 1 Methyl 1h Pyrazol 3 Ol
Development of Sustainable and Green Chemistry Synthetic Methodologies
The principles of green chemistry are paramount in modern organic synthesis. Future research will focus on developing more sustainable methods for producing 4-Bromo-1-methyl-1H-pyrazol-3-ol, moving away from hazardous reagents and solvents.
Key strategies include:
Solvent-Free Reactions: One promising approach is the use of solvent-free conditions, which reduces waste and simplifies purification. Research on the synthesis of related 4-bromopyrazoles has demonstrated the effectiveness of using silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. researchgate.net This methodology could be adapted for the synthesis of the target compound.
Eco-Friendly Catalysts: The use of reusable and cost-effective ionic liquids as catalysts presents another green alternative. For instance, the one-pot, three-component condensation to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been successfully achieved using [Et3NH][HSO4] under solvent-free conditions, offering high yields and easy work-up. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, aligning with the green chemistry goal of energy efficiency. frontiersin.org
Photocatalysis: Visible-light photoredox catalysis offers a powerful and green tool for constructing pyrazole (B372694) rings, often proceeding under mild conditions with high efficiency. frontiersin.org
Integration with Automated Synthesis and Flow Chemistry Techniques
To accelerate the discovery and optimization of reactions involving this compound, researchers are turning to automated synthesis and flow chemistry. These technologies offer enhanced control, safety, and scalability compared to traditional batch methods.
Flow chemistry, where reagents are continuously pumped through a reactor, provides several advantages for pyrazole synthesis. nih.gov It allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov This is particularly beneficial for handling potentially hazardous intermediates, such as diazo compounds, which can be generated and consumed in situ, minimizing risks. nih.gov Studies have shown that flow synthesis of pyrazoles can significantly reduce reaction times from hours to minutes and enable safer scale-up. nih.gov
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Often requires hours (e.g., up to 28 hours) nih.gov | Significantly reduced (e.g., 16-30 minutes) nih.gov |
| Safety | Handling of hazardous intermediates can be risky. | In situ generation and consumption of hazardous species improves safety. nih.gov |
| Scalability | Can be challenging and may require re-optimization. | More straightforward scale-up by running the system for longer. nih.gov |
| Yield & Selectivity | Can be variable. | Often results in good to very good yields and excellent regioselectivity. nih.gov |
This table provides a comparative overview of batch versus flow chemistry techniques for the synthesis of pyrazole derivatives.
Automated systems can be used to perform high-throughput experimentation, rapidly screening various substrates and reaction conditions to build diverse compound libraries based on the this compound scaffold.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The functional groups of this compound—the bromine atom at the C4 position, the N-methyl group, and the C3-hydroxyl group—provide multiple handles for chemical modification. Future research will aim to explore novel reactivity patterns beyond standard transformations. The C4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, alkyl, and amino groups to create complex molecular architectures. Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, and the exploration of modified Japp–Klingemann reactions could lead to new fused heterocyclic systems. mdpi.com
Computational Design of New Functional Materials and Catalysts Incorporating the Pyrazole Core
Computational chemistry is a powerful tool for accelerating the design of new materials. researchgate.net Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the properties of novel compounds derived from this compound before they are synthesized in the lab. nih.govresearchgate.net
Researchers can computationally screen virtual libraries of derivatives for specific applications, such as:
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors by forming a protective layer on metal surfaces. nih.govresearchgate.net Computational studies can model the adsorption of new derivatives on these surfaces to predict their inhibition efficiency. nih.gov
Energetic Materials: By integrating machine learning with DFT, scientists can design novel pyrazole-based energetic materials and predict key properties like crystalline density and electrostatic potential. doaj.org
Catalysts: The pyrazole core can act as a ligand for metal catalysts. Computational modeling can help design new pyrazole-based ligands with tailored electronic and steric properties to improve catalytic activity and selectivity. mines.edu
| Computational Method | Application in Pyrazole Research | Key Insights |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. nih.govdoaj.org | Helps understand reaction mechanisms and design molecules with desired electronic properties. doaj.org |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of pyrazole derivatives with surfaces or biomolecules. nih.govresearchgate.net | Provides insights into adsorption mechanisms for applications like corrosion inhibition. nih.gov |
| Machine Learning (ML) / QSPR | Developing models to predict properties (e.g., crystal density) from molecular structure. doaj.org | Accelerates the screening of large numbers of potential compounds for specific functions. doaj.org |
This table outlines key computational methods and their application in the design and study of pyrazole-based materials.
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
To fully optimize the synthesis of this compound and its derivatives, especially in continuous flow systems, advanced real-time monitoring techniques are essential. While traditional methods like thin-layer chromatography provide endpoint analysis nih.gov, modern spectroscopic tools offer in-line, continuous data.
Techniques such as in-situ Raman and Infrared (IR) spectroscopy can be integrated directly into a flow reactor. mdpi.comnih.gov These non-invasive methods provide real-time information on the concentration of reactants, intermediates, and products by detecting their unique vibrational signatures. mdpi.com For example, the progress of a reaction can be tracked by monitoring the appearance of a unique, intense Raman band specific to the product. nih.gov This allows for rapid optimization of reaction conditions (flow rate, temperature, stoichiometry) and ensures consistent product quality over time. nih.gov Fluorescence spectroscopy also offers a highly sensitive option for in-line monitoring of certain processes. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-1H-pyrazol-3-ol, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via bromination of 1-methyl-1H-pyrazol-3-ol using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification often involves column chromatography with solvents such as 10% methanol in dichloromethane, as described for structurally related pyrazole derivatives . For high-purity yields (>95%), HPLC analysis is recommended post-synthesis to confirm molecular integrity and eliminate byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the pyrazole ring. For example, the methyl group at N1 appears as a singlet near δ 3.5–3.7 ppm, while the hydroxyl proton (if not deuterated) is observed around δ 9–10 ppm .
- HRMS : Validates molecular weight (e.g., C4H5BrN2O, MW 177.01 g/mol) and isotopic patterns for bromine .
- HPLC : Confirms purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 4-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the introduction of aryl/heteroaryl groups. For example, in related compounds, Pd-catalyzed cross-coupling with 4-fluorophenylboronic acid yields biaryl derivatives, as demonstrated in studies of pyrazolylthiazole hybrids . Kinetic studies suggest bromine’s electronegativity stabilizes transition states, improving coupling efficiency compared to chloro analogs .
Q. What structural insights have been gained from crystallographic studies of brominated pyrazoles?
- Methodological Answer : Single-crystal X-ray diffraction of analogs like 4-methyl-5-phenyl-1H-pyrazol-3-ol reveals planar pyrazole rings with intermolecular hydrogen bonding (O–H···N) stabilizing the crystal lattice . For 4-bromo derivatives, bromine’s steric bulk can distort dihedral angles (e.g., 5–15° between pyrazole and attached phenyl rings), affecting packing efficiency and solubility .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Pharmacophore Modeling : Identifies key interactions (e.g., hydrogen bonding via hydroxyl, hydrophobic contacts from bromine) for target binding. Studies on pyrazoline-containing inhibitors use Schrödinger Suite to map electrostatic and steric features .
- DFT Calculations : Optimizes geometry and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For brominated pyrazoles, bromine lowers LUMO energy, enhancing electrophilicity in nucleophilic substitutions .
Q. How do solvent and temperature affect regioselectivity in pyrazole functionalization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution at the bromine site, while nonpolar solvents (xylene) promote thermal cyclization. For instance, refluxing in xylene (120–140°C) with chloranil facilitates dehydrogenation of dihydropyrazoles to aromatic analogs, as shown in pyrrole-sulfonylpyrazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
